1-[3-(2-fluorophenyl)cyclopentyl]-3-(1H-indazol-4-yl)urea
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Overview
Description
1-[3-(2-fluorophenyl)cyclopentyl]-3-(1H-indazol-4-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives It features a unique structure combining a fluorophenyl group, a cyclopentyl ring, and an indazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(2-fluorophenyl)cyclopentyl]-3-(1H-indazol-4-yl)urea typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Indazole Moiety: The indazole ring can be synthesized through cyclization reactions involving hydrazines and ortho-substituted nitrobenzenes.
Introduction of the Fluorophenyl Group: The fluorophenyl group is often introduced via a nucleophilic aromatic substitution reaction.
Cyclopentyl Ring Formation: The cyclopentyl ring can be constructed through cyclization reactions involving appropriate precursors.
Urea Formation: The final step involves the reaction of the intermediate compounds with isocyanates to form the urea linkage.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions: 1-[3-(2-fluorophenyl)cyclopentyl]-3-(1H-indazol-4-yl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl and indazole moieties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
1-[3-(2-fluorophenyl)cyclopentyl]-3-(1H-indazol-4-yl)urea has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Biological Research: It is used as a tool compound to investigate biological pathways and molecular targets.
Chemical Biology: The compound serves as a probe to study protein-ligand interactions and enzyme mechanisms.
Industrial Applications: It may be utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[3-(2-fluorophenyl)cyclopentyl]-3-(1H-indazol-4-yl)urea involves its interaction with specific molecular targets. The indazole moiety is known to interact with various enzymes and receptors, modulating their activity. The fluorophenyl group enhances the compound’s binding affinity and selectivity. The cyclopentyl ring contributes to the overall stability and bioavailability of the molecule. These interactions lead to the modulation of biological pathways, resulting in the observed biological effects.
Comparison with Similar Compounds
- 1-[3-(2-chlorophenyl)cyclopentyl]-3-(1H-indazol-4-yl)urea
- 1-[3-(2-bromophenyl)cyclopentyl]-3-(1H-indazol-4-yl)urea
- 1-[3-(2-methylphenyl)cyclopentyl]-3-(1H-indazol-4-yl)urea
Comparison: 1-[3-(2-fluorophenyl)cyclopentyl]-3-(1H-indazol-4-yl)urea is unique due to the presence of the fluorine atom in the phenyl ring, which significantly influences its chemical and biological properties. The fluorine atom enhances the compound’s lipophilicity, metabolic stability, and binding affinity to molecular targets compared to its chloro, bromo, and methyl analogs. This makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C19H19FN4O |
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Molecular Weight |
338.4 g/mol |
IUPAC Name |
1-[3-(2-fluorophenyl)cyclopentyl]-3-(1H-indazol-4-yl)urea |
InChI |
InChI=1S/C19H19FN4O/c20-16-5-2-1-4-14(16)12-8-9-13(10-12)22-19(25)23-17-6-3-7-18-15(17)11-21-24-18/h1-7,11-13H,8-10H2,(H,21,24)(H2,22,23,25) |
InChI Key |
MNXPYZUSFURMKS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC1C2=CC=CC=C2F)NC(=O)NC3=CC=CC4=C3C=NN4 |
Origin of Product |
United States |
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